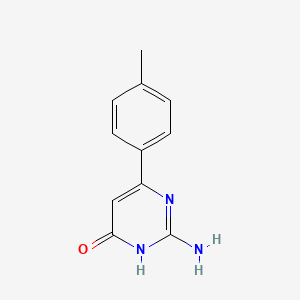
Exendin-4 (1-8) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exendin-4 (1-8) Trifluoroacetate is a peptide that can be discovered through peptide screening . It is a diabetes peptide with a molecular weight of 833.86 and a chemical formula of C₃₅H₅₁N₁₁O₁₃ .
Synthesis Analysis
Exendin-4, a 39-amino acid peptide hormone, has been studied for its folding process using a steered molecular dynamics method . The study revealed an intermediate state during the folding process, suggesting a more complex three-state mode of folding .Molecular Structure Analysis
Structural analysis indicates that Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Chemical Reactions Analysis
Exendin-4 has been found to enhance the physiological functions of cells and the upregulation of GLP1 receptors, thus reducing the plasma glucose levels . Moreover, exendin-4 has also been found to ameliorate neuropathy, nephropathy, and ventricular remodeling .Physical And Chemical Properties Analysis
Exendin-4 (1-8) Trifluoroacetate has a molecular weight of 833.85 and a chemical formula of C 35 H 51 N 11 O 13 . It is stored at a temperature below -15°C .科学的研究の応用
Antidiabetic Activity
Exendin-4 has been genetically engineered with Mesenchymal stem cells (MSCs) to boost their cellular functions and antidiabetic efficacy in the type 2 diabetes mellitus (T2DM) mouse model . The MSC-Ex-4 achieved self-augmentation and improved survival under high glucose stress via autocrine activation of the GLP-1R–mediated AMPK signaling pathway .
Promotion of Cell Survival
Exendin-4 gene modification and microscaffold encapsulation have been shown to promote self-persistence of MSCs . This is particularly beneficial under high glucose stress, where cell survival is often compromised .
Suppression of Senescence and Apoptosis
Exendin-4 secreted by MSCs has been found to suppress senescence and apoptosis of pancreatic β cells . This endocrine effect is crucial in maintaining the functionality of these cells .
Augmentation of Insulin Sensitivity
Exendin-4–secreted bioactive factors (e.g., IGFBP2 and APOM) paracrinely augment insulin sensitivity and decrease lipid accumulation in hepatocytes through PI3K-Akt activation . This is particularly beneficial in the management of T2DM .
Enhancement of Endothelial Function
Exendin-4 has been found to increase the expression of hSR-BI/CLA-1 in human vascular endothelial cells . This leads to the activation of endothelial NO synthase (eNOS), which is crucial for maintaining endothelial function .
Treatment of Obstructive Lung Diseases
Exendin-4, in its synthetic form known as exenatide, has shown promising effects in obstructive lung diseases . This expands its potential therapeutic applications beyond diabetes .
作用機序
Target of Action
Exendin-4 (1-8) Trifluoroacetate primarily targets the Glucagon-like peptide 1 (GLP-1) receptors . These receptors are secreted from gut L-cells and specific brain nuclei . They play multiple roles including regulation of insulin sensitivity, inflammation, and synaptic plasticity .
Mode of Action
Exendin-4, as a GLP-1 receptor agonist, interacts with its targets and brings about significant changes. It inhibits the reduction of long-term potentiation in the brain of mice fed a high-fat diet . It also has a neuroprotective effect in primary cultured hippocampal and cortical neurons in in vitro metabolic imbalanced condition .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . It also plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors .
Pharmacokinetics
The pharmacokinetics of Exendin-4 (1-8) Trifluoroacetate shows that it has a maximum plasma concentration at 5 hours after treatment . The bioavailability, relative to its subcutaneous counterpart, was found to be 14.0 ± 1.8 % .
Result of Action
The molecular and cellular effects of Exendin-4’s action are quite significant. It improves cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It also increases the neurite length in metabolic-imbalanced hippocampal and cortical neurons, suggesting that Exendin-4 promotes neurite outgrowth and recovery of neurite damage by metabolic imbalance .
Action Environment
The action, efficacy, and stability of Exendin-4 (1-8) Trifluoroacetate are influenced by environmental factors. For instance, metabolic conditions such as type 2 diabetes and obesity are directly linked to cognitive impairment in the central nervous system . Therefore, the environment of metabolic imbalance can significantly affect the action of Exendin-4.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSKABUXHULMOB-LCGDSFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exendin-4 (1-8) Trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
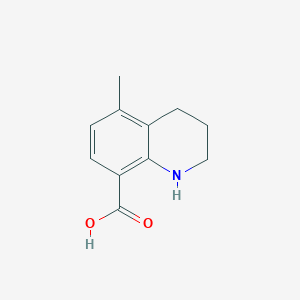
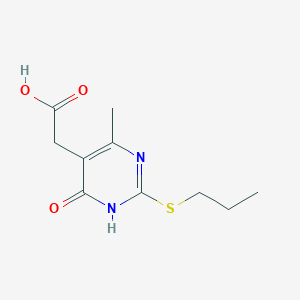
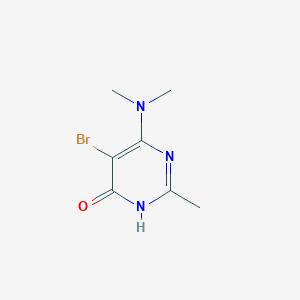
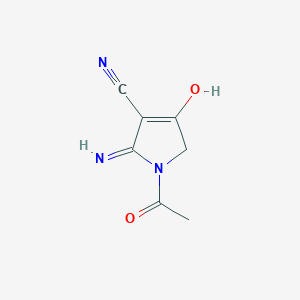
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
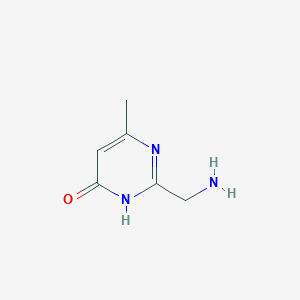
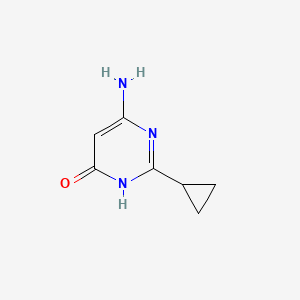
![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
